Unique 2H-1,2,3-Triazole Pharmacophore for Divergent Receptor Activity
While the indole-3-carboxamide core is conserved in potent synthetic cannabinoids, the 2H-1,2,3-triazole moiety on the amine side chain is a critical structural differentiator. A related patent on N-triazolyl-2-indolecarboxamides explicitly demonstrates that triazole substitution can shift agonist activity from cannabinoid receptors to CCK-A receptors, with compounds showing partial or full agonist activity and the ability to stimulate intracellular calcium mobilization in cell lines expressing the recombinant human CCK-A receptor, an effect not observed with non-triazole analogs [1]. This contrasts with 5F-MDMB-PICA, an indole-3-carboxamide with a 5-fluoropentyl chain, which is a highly potent and selective CB1/CB2 agonist (EC50 3.26/0.87 nM) with no reported CCK-A activity [2].
| Evidence Dimension | Receptor activation profile |
|---|---|
| Target Compound Data | Triazole-indole carboxamides: partial or full CCK-A agonist activity (intracellular calcium mobilization in vitro) [1] |
| Comparator Or Baseline | 5F-MDMB-PICA (indole-3-carboxamide, 5-fluoropentyl): CB1 EC50 = 3.26 nM, CB2 EC50 = 0.87 nM, no CCK-A activity reported [2] |
| Quantified Difference | Divergent primary receptor target (CCK-A vs. CB1/CB2); quantitative CCK-A potency data for the specific compound is not publicly available |
| Conditions | CCK-A: recombinant human receptor in cell lines; CB1/CB2: activity-based receptor bioassay in HEK293 cells |
Why This Matters
For researchers aiming to study CCK-A receptor pathways or to avoid CB1-mediated psychoactive effects, this compound's triazole-driven chemotype offers a fundamentally different pharmacological starting point than standard indole SCRAs, reducing the risk of confounding CB1 activity in mechanistic studies.
- [1] RU2175323C2 - N-triazolyl-2-indolecarboxamides, method of their synthesis (variants), pharmaceutical composition containing thereof (variants) and 1-substituted 3-aminotriazoles. Google Patents, 1998. View Source
- [2] Noble, C., Cannaert, A., Linnet, K., & Stove, C. (2019). Application of an activity-based receptor bioassay to investigate the in vitro activity of selected indole- and indazole-3-carboxamide-based synthetic cannabinoids at CB1 and CB2 receptors. Drug Testing and Analysis, 11(3), 4020-4036. View Source
